3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid
Overview
Description
3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the indole moiety imparts significant biological and chemical properties to the compound .
Preparation Methods
The synthesis of 3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid involves several steps. One common method includes the reaction of indole-3-acetic acid with ethyl chloroformate to form an intermediate, which is then reacted with ethylamine to yield the desired product. The reaction conditions typically involve the use of a base such as triethylamine and solvents like dichloromethane .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid include:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
4-[2-(1H-indol-3-yl)ethylamino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13(5-6-14(18)19)15-8-7-10-9-16-12-4-2-1-3-11(10)12/h1-4,9,16H,5-8H2,(H,15,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXUSNAWMLGDCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383969 | |
Record name | 4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92256-33-2 | |
Record name | 4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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